6-(3-Chloro-4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-CHLORO-4-[3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that features a combination of chloro, methyl, thiadiazole, triazolo, and phenyl groups
Preparation Methods
The synthesis of 2-CHLORO-4-[3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves multiple steps, including the formation of the thiadiazole and triazolo rings, followed by their attachment to the phenyl group. The reaction conditions typically involve the use of reagents such as sodium nitrite, potassium iodide, and various solvents . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methyl group allows for oxidation reactions, potentially forming carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CHLORO-4-[3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole and triazolo rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar compounds include other thiadiazole and triazolo derivatives, such as:
- 2-CHLORO-4-[3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)PHENYL METHYL ETHER
- 4-METHYL-1,2,3-THIADIAZOL-5-YL TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL PHENYL METHYL ETHER These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The unique combination of functional groups in 2-CHLORO-4-[3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER contributes to its distinct characteristics and potential applications .
Properties
Molecular Formula |
C13H9ClN6OS2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9ClN6OS2/c1-6-10(23-19-15-6)11-16-17-13-20(11)18-12(22-13)7-3-4-9(21-2)8(14)5-7/h3-5H,1-2H3 |
InChI Key |
CNCGODDVKASEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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